N-(3-fluoro-2-methylphenyl)oxan-4-amine N-(3-fluoro-2-methylphenyl)oxan-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17796731
InChI: InChI=1S/C12H16FNO/c1-9-11(13)3-2-4-12(9)14-10-5-7-15-8-6-10/h2-4,10,14H,5-8H2,1H3
SMILES:
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol

N-(3-fluoro-2-methylphenyl)oxan-4-amine

CAS No.:

Cat. No.: VC17796731

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluoro-2-methylphenyl)oxan-4-amine -

Specification

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
IUPAC Name N-(3-fluoro-2-methylphenyl)oxan-4-amine
Standard InChI InChI=1S/C12H16FNO/c1-9-11(13)3-2-4-12(9)14-10-5-7-15-8-6-10/h2-4,10,14H,5-8H2,1H3
Standard InChI Key HSOAOMKKVFEHLB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1F)NC2CCOCC2

Introduction

N-(3-fluoro-2-methylphenyl)oxan-4-amine is an organic compound that has garnered significant attention in the fields of medicinal chemistry and material science due to its unique molecular structure. This compound features a fluorinated aromatic ring and an oxan-4-amine moiety, contributing to its chemical reactivity and biological activity. The presence of the fluorine atom at the meta position relative to the methyl group on the phenyl ring significantly influences its chemical and biological properties.

Synthesis Methods

The synthesis of N-(3-fluoro-2-methylphenyl)oxan-4-amine typically involves the reaction of 3-fluoro-2-methylaniline with an appropriate oxan-4-amine precursor. This reaction is often conducted under controlled conditions, such as in the presence of catalysts and inert atmospheres, to minimize side reactions. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency.

Chemical Reactions and Applications

N-(3-fluoro-2-methylphenyl)oxan-4-amine can participate in various chemical reactions, including oxidation and reduction. Oxidation may yield oxides, while reduction can lead to amine derivatives. The compound's unique structure makes it a valuable building block for the synthesis of more complex molecules in chemistry and biology.

Biological Activity and Potential Therapeutic Applications

Research indicates that N-(3-fluoro-2-methylphenyl)oxan-4-amine exhibits potential biological activity. The compound's structure suggests that it may interact with specific biological targets, potentially influencing signaling pathways or enzyme activities. Preliminary studies have shown promising results regarding its pharmacological properties, which warrant further investigation into its therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3-fluoro-2-methylphenyl)oxan-4-amine. Notable examples include:

Compound NameStructural DifferencesUnique Features
N-(4-fluoro-2-methylphenyl)oxan-4-amineMethyl group at the ortho positionDifferent reactivity due to positional isomerism
N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochlorideFluorine at the meta positionAltered biological activity compared to para-substituted analogs
N-(3-fluorophenyl)oxan-4-aminesAbsence of methyl substitutionChanges in electronic properties due to lack of methyl group

These compounds illustrate how variations in substituent positions can significantly affect chemical reactivity and biological activity.

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